Aminothiazolo-N-Cyclopropylmorphinan

Description

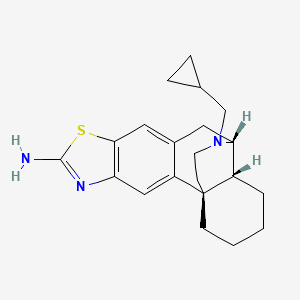

Aminothiazolo-N-Cyclopropylmorphinan (ATPM) is a novel morphinan derivative with a unique aminothiazole substitution at the N-cyclopropylmethyl position. Structurally, ATPM combines the morphinan scaffold—a core structure of opioid ligands—with a thiazole ring, which enhances its interaction with opioid receptors . Pharmacologically, ATPM exhibits mixed κ-opioid receptor (KOR) agonist and μ-opioid receptor (MOR) agonist/antagonist activity, distinguishing it from classical opioids like morphine .

Properties

Molecular Formula |

C21H27N3S |

|---|---|

Molecular Weight |

353.5 g/mol |

IUPAC Name |

(1R,12R,13R)-20-(cyclopropylmethyl)-7-thia-5,20-diazapentacyclo[10.5.3.01,13.02,10.04,8]icosa-2,4(8),5,9-tetraen-6-amine |

InChI |

InChI=1S/C21H27N3S/c22-20-23-17-11-16-14(10-19(17)25-20)9-18-15-3-1-2-6-21(15,16)7-8-24(18)12-13-4-5-13/h10-11,13,15,18H,1-9,12H2,(H2,22,23)/t15-,18+,21+/m0/s1 |

InChI Key |

OQGLRMIBYLADSW-RRMPHLOHSA-N |

Isomeric SMILES |

C1CC[C@@]23CCN([C@@H]([C@@H]2C1)CC4=CC5=C(C=C34)N=C(S5)N)CC6CC6 |

Canonical SMILES |

C1CCC23CCN(C(C2C1)CC4=CC5=C(C=C34)N=C(S5)N)CC6CC6 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of MCL-147 typically involves a series of chemical reactions that are carefully controlled to ensure the desired product is obtained with high purity and yield. One common synthetic route involves the use of indole-2-carboxylic acid derivatives, which are reacted with various reagents under specific conditions to form the final compound. For example, a typical reaction might involve the coupling of 6-chloro-3-(3-(4-chloro-3,5-dimethylphenoxy)propyl)-1H-indole-2-carboxylic acid with 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride and DMAP in dichloromethane .

Industrial Production Methods: Industrial production of MCL-147 involves scaling up the laboratory synthesis methods to produce larger quantities of the compound. This often requires optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure efficient and cost-effective production. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: MCL-147 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties to suit specific applications.

Common Reagents and Conditions: Common reagents used in the reactions involving MCL-147 include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products Formed: The major products formed from the reactions of MCL-147 depend on the specific reagents and conditions used For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce deoxygenated compounds

Scientific Research Applications

MCL-147 has a wide range of scientific research applications, making it a valuable compound in various fields:

Chemistry: In chemistry, MCL-147 is used as a building block for synthesizing more complex molecules

Biology: In biological research, MCL-147 is studied for its potential as a therapeutic agent. Its ability to interact with specific biological targets makes it a candidate for drug development, particularly in the treatment of cancer and other diseases.

Medicine: MCL-147 has shown promise in preclinical studies as an anti-cancer agent. It works by inhibiting the activity of certain proteins involved in cell survival, leading to the induction of apoptosis in cancer cells .

Industry: In the industrial sector, MCL-147 is used in the development of new materials and coatings. Its chemical properties make it suitable for applications requiring high stability and resistance to environmental factors.

Mechanism of Action

The mechanism of action of MCL-147 involves its interaction with specific molecular targets within cells. One of the primary targets is the myeloid cell leukemia 1 protein, an anti-apoptotic member of the B-cell lymphoma 2 family. By binding to this protein, MCL-147 disrupts its function, leading to the activation of the intrinsic apoptotic pathway. This results in the induction of programmed cell death in cancer cells, making MCL-147 a potential therapeutic agent for cancer treatment .

Comparison with Similar Compounds

Table 1: Receptor Binding Affinity (Ki, nM)

Key Findings :

- ATPM exhibits the highest affinity for KOR and MOR among analogs, likely due to optimal steric and electronic interactions from the cyclopropylmethyl group and unmodified aminothiazole .

- N-Methyl (Compound 9) and N-Acetyl (Compound 10) substitutions reduce affinity, suggesting bulkier groups disrupt receptor binding .

Functional Activity at Opioid Receptors

ATPM’s dual agonist/antagonist profile was evaluated using [(35)S]GTPγS binding assays, which measure G-protein activation:

Table 2: Functional Activity (% Stimulation vs. Full Agonist)

Key Findings :

- ATPM acts as a full KOR agonist and partial MOR agonist with potent MOR antagonism (Ke = 6.9 nM), a profile linked to reduced abuse liability .

- Compound 9 retains partial MOR antagonism but shows weaker KOR efficacy, while Compound 5 lacks MOR antagonism entirely .

Therapeutic Potential and Limitations

Anti-Addiction Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.